molecular formula C14H15Cl2NO3 B12221735 (2{R},3{R})-2-(3,5-dichlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid

(2{R},3{R})-2-(3,5-dichlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid

Cat. No.: B12221735
M. Wt: 316.2 g/mol
InChI Key: NQDLNGBTEVMHRV-UHFFFAOYSA-N
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Description

(2{R},3{R})-2-(3,5-dichlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine carboxylic acids This compound is characterized by the presence of a dichlorophenyl group, an ethyl group, and a piperidine ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2{R},3{R})-2-(3,5-dichlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid typically involves multiple steps, including the formation of the piperidine ring, introduction of the dichlorophenyl group, and functionalization of the carboxylic acid group. Common synthetic routes may include:

    Step 1: Formation of the piperidine ring through cyclization reactions.

    Step 2: Introduction of the dichlorophenyl group via electrophilic aromatic substitution.

    Step 3: Functionalization of the carboxylic acid group through oxidation or hydrolysis reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and purification processes like crystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Binding: May interact with biological receptors for research purposes.

Medicine

    Drug Development: Investigated for potential therapeutic applications.

    Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2{R},3{R})-2-(3,5-dichlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2{R},3{R})-2-(3,5-dichlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid
  • (2{R},3{R})-2-(3,5-dichlorophenyl)-1-ethyl-6-hydroxypiperidine-3-carboxylic acid

Uniqueness

  • Structural Differences: The presence of the ethyl group and specific stereochemistry.
  • Chemical Properties: Unique reactivity due to the dichlorophenyl group.
  • Biological Activity: Distinct interactions with biological targets.

Properties

Molecular Formula

C14H15Cl2NO3

Molecular Weight

316.2 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid

InChI

InChI=1S/C14H15Cl2NO3/c1-2-17-12(18)4-3-11(14(19)20)13(17)8-5-9(15)7-10(16)6-8/h5-7,11,13H,2-4H2,1H3,(H,19,20)

InChI Key

NQDLNGBTEVMHRV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C(CCC1=O)C(=O)O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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